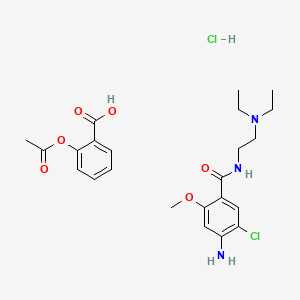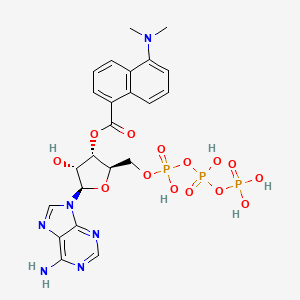
5-(Dimethylamino-1-naphthoyl)adenosine triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino-1-naphthoyl)adenosine triphosphate is a complex organic compound with the molecular formula C23H27N6O14P3 and a molecular weight of 704.41 g/mol . This compound is a derivative of adenosine triphosphate, where the adenosine moiety is modified with a dimethylamino-naphthoyl group. It is primarily used in biochemical research due to its unique properties and interactions with biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino-1-naphthoyl)adenosine triphosphate typically involves the modification of adenosine triphosphate with a dimethylamino-naphthoyl group. The reaction conditions often require the use of specific reagents and catalysts to facilitate the attachment of the dimethylamino-naphthoyl group to the adenosine triphosphate molecule .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis process in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and purification methods.
Análisis De Reacciones Químicas
Types of Reactions
5-(Dimethylamino-1-naphthoyl)adenosine triphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the naphthoyl group, potentially altering the compound’s properties.
Substitution: The dimethylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce naphthylamines. Substitution reactions can result in a variety of substituted adenosine triphosphate derivatives .
Aplicaciones Científicas De Investigación
5-(Dimethylamino-1-naphthoyl)adenosine triphosphate has several scientific research applications, including:
Chemistry: It is used as a fluorescent probe in various chemical assays due to its unique fluorescence properties.
Biology: The compound is employed in studying enzyme kinetics and interactions with proteins, particularly those involved in energy metabolism.
Medicine: Research involving this compound can provide insights into the mechanisms of certain diseases and potential therapeutic targets.
Industry: While not widely used in industrial applications, it can serve as a model compound for developing new biochemical assays and diagnostic tools
Mecanismo De Acción
The mechanism of action of 5-(Dimethylamino-1-naphthoyl)adenosine triphosphate involves its interaction with specific molecular targets, such as enzymes and proteins. The dimethylamino-naphthoyl group enhances the compound’s binding affinity and specificity for these targets, allowing researchers to study the dynamics of biochemical processes. The pathways involved often include those related to energy metabolism and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine triphosphate (ATP): The parent compound, ATP, is a key energy carrier in cells but lacks the fluorescent properties of 5-(Dimethylamino-1-naphthoyl)adenosine triphosphate.
Fluorescent ATP analogs: Other fluorescent ATP analogs exist, but this compound is unique due to its specific fluorescence characteristics and binding properties.
Uniqueness
The uniqueness of this compound lies in its combination of adenosine triphosphate’s biochemical functionality with the fluorescent properties of the dimethylamino-naphthoyl group. This makes it a valuable tool in biochemical research, particularly in studies involving fluorescence-based assays and imaging techniques .
Propiedades
Número CAS |
72947-54-7 |
|---|---|
Fórmula molecular |
C23H27N6O14P3 |
Peso molecular |
704.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 5-(dimethylamino)naphthalene-1-carboxylate |
InChI |
InChI=1S/C23H27N6O14P3/c1-28(2)15-8-4-5-12-13(15)6-3-7-14(12)23(31)41-19-16(9-39-45(35,36)43-46(37,38)42-44(32,33)34)40-22(18(19)30)29-11-27-17-20(24)25-10-26-21(17)29/h3-8,10-11,16,18-19,22,30H,9H2,1-2H3,(H,35,36)(H,37,38)(H2,24,25,26)(H2,32,33,34)/t16-,18-,19-,22-/m1/s1 |
Clave InChI |
NRKUKXBMJNOUBY-WGQQHEPDSA-N |
SMILES isomérico |
CN(C)C1=CC=CC2=C1C=CC=C2C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



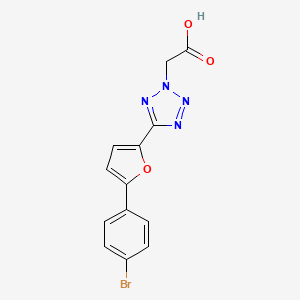
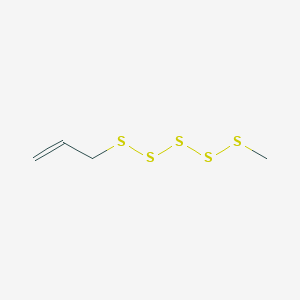
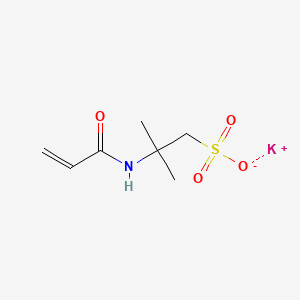
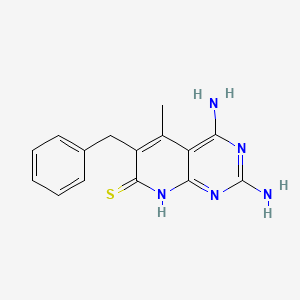

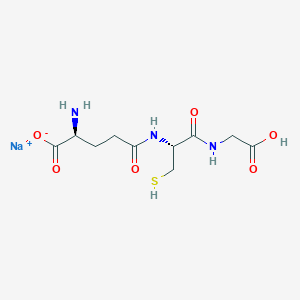
![1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12733173.png)





